N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
Description
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a 1,3,4-thiadiazole derivative characterized by a thioether-linked 2-oxo-2-(p-tolylamino)ethyl group at position 5 of the heterocyclic ring and a butyramide substituent at position 2. This compound belongs to a class of N-substituted thiadiazoles with demonstrated biological relevance, particularly in anticancer research . Its structural features, including the p-tolylamino moiety and extended aliphatic chain (butyramide), differentiate it from related analogs and may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-3-4-12(20)17-14-18-19-15(23-14)22-9-13(21)16-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXOHIKOTTZEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide, a complex organic compound featuring a thiadiazole ring and an amide functional group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological activities supported by diverse research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
| Molecular Weight | 382.49 g/mol |
| CAS Number | 477212-60-5 |
The presence of the thiadiazole ring is significant as it is known to impart various biological activities, including antimicrobial and anticancer properties .
Synthesis
The synthesis of this compound typically involves the reaction of p-tolylamine with thioketones and subsequent modifications to introduce the butyramide group. This synthetic pathway is crucial for tailoring the compound's biological activity through structural modifications.
Biological Activities
Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities. Below are some key findings related to the biological activity of this compound:
Antimicrobial Activity
Several studies have reported that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been documented in multiple studies:
- Cytostatic Effects : Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold can inhibit cancer cell proliferation. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory activities:
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various thiadiazole derivatives, this compound exhibited notable inhibition against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antifungal agents.
Case Study 2: Anticancer Activity
A recent investigation focused on the cytotoxic effects of thiadiazole derivatives on human breast cancer cell lines (MCF7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound's structure includes a thiadiazole ring and an amide functional group, which contribute to its biological activity. Research has indicated several potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that compounds with thiadiazole rings exhibit significant antimicrobial properties. The unique structure of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide may enhance its effectiveness against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells, potentially serving as a lead compound for developing new anticancer agents. The presence of the p-tolylamino group may play a role in modulating its pharmacological effects.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act on phosphodiesterases, which are important targets in treating conditions like asthma and cardiovascular diseases .
Material Science
Beyond biological applications, this compound is also being investigated for its potential use in material science:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films can be advantageous in developing flexible electronic devices.
- Sensors : The sensitivity of thiadiazole derivatives to environmental changes positions them as potential candidates for sensor technology. Their ability to undergo reversible reactions can be harnessed for detecting various chemical species.
Case Study 1: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of similar thiadiazole compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study indicated that modifications to the thiadiazole structure can enhance antibacterial activity, suggesting that this compound could be optimized for better efficacy.
Case Study 2: Anticancer Activity
In vitro studies have shown that compounds with a similar structural framework to this compound can induce apoptosis in cancer cell lines. These findings support further exploration into the compound's mechanism of action and its potential as an anticancer agent .
Comparison with Similar Compounds
Key Observations :
Table 2: Cytotoxic Activity of Selected Thiadiazole Derivatives
| Compound ID | IC50 (mmol L⁻¹) | Selectivity (vs. NIH3T3) | References |
|---|---|---|---|
| Target Compound | N/A | N/A | |
| 4y | 0.084 ± 0.020 (MCF-7) | High | |
| 0.034 ± 0.008 (A549) | |||
| Cisplatin | 0.029–0.042 (MCF-7/A549) | Low |
Key Observations :
- Compound 4y, which shares the p-tolylamino group with the target compound, exhibits potent activity against MCF-7 and A549 cells, surpassing cisplatin in A549 inhibition .
- The acetamide group in 4y may limit metabolic stability compared to the target compound’s butyramide, which could prolong half-life in vivo.
Physicochemical and Crystallographic Properties
- Planarity and Hydrogen Bonding : The 1,3,4-thiadiazole ring in analogs like N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide () is planar, with intermolecular hydrogen bonds stabilizing crystal structures. This planarity is critical for π-π stacking in biological interactions .
Discussion and Implications
The target compound’s unique structure positions it as a promising candidate for further anticancer evaluation. Key advantages over analogs include:
Enhanced Lipophilicity : The butyramide group may improve bioavailability compared to shorter-chain amides.
Targeted Binding: The p-tolylamino group could facilitate interactions with estrogen receptors or aromatase enzymes, similar to 4y .
Synthetic Feasibility : While synthesis data for the target compound are unavailable, high yields in benzylthio analogs (e.g., 5h) suggest feasible scalability for derivatives with complex substituents .
Challenges :
- The lack of reported IC50 values for the target compound necessitates empirical validation of its potency and selectivity.
- Comparative crystallographic studies are needed to assess stability and packing efficiency relative to analogs like 4y and benzamide derivatives .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3 ppm), and carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Confirm amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 407.48) and fragmentation patterns .
Note : X-ray crystallography may resolve spatial conformation ambiguities in advanced studies .
How to analyze contradictory data in biological activity assays, such as varying antimicrobial efficacy across studies?
Q. Advanced
- Assay standardization : Compare protocols (e.g., agar diffusion vs. broth microdilution for MIC determination) and microbial strains .
- Purity assessment : Use HPLC to rule out impurities (e.g., residual solvents or byproducts) affecting bioactivity .
- Statistical analysis : Apply ANOVA to evaluate significance of potency variations (e.g., IC₅₀ differences between Gram-positive and Gram-negative bacteria) .
Case study : Discrepancies in antitumor activity (e.g., MTT assay vs. clonogenic survival) may arise from cell line heterogeneity; validate with 3D tumor spheroid models .
What strategies are employed to establish structure-activity relationships (SAR) for this compound's antitumor properties?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace p-tolyl with halogenated aryl groups) to assess impact on potency .
- In vitro screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, HepG2) using dose-response assays .
- Computational modeling : Perform molecular docking to predict interactions with targets like tubulin or topoisomerase II .
Example : Introducing a benzo[d]thiazole moiety improved DNA intercalation efficacy by 40% in SAR studies .
What are the reported biological activities of this compound, and what assays are used to evaluate them?
Q. Basic
- Antimicrobial : Agar diffusion (zone of inhibition) and MIC assays against S. aureus and E. coli .
- Antitumor : MTT assays for cytotoxicity (IC₅₀ values) and flow cytometry for apoptosis induction in HeLa cells .
- Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 inhibition at 10 µM) .
Table 1. Key Reaction Conditions for Thiadiazole Ring Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 90°C, 3h | 75–85 | |
| Acylation | Chloroacetyl chloride, TEA, reflux | 60–70 | |
| Thioether coupling | pH 8–9, NH₃(aq), RT | 70–80 |
Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Functional Groups Confirmed | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.5 (aromatic H), δ 2.3 (CH₃) | Aromatic, methyl groups | |
| IR | 1650 cm⁻¹ (C=O), 650 cm⁻¹ (C-S) | Amide, thioether |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
